molecular formula C51H63N3O11S B10832495 Cholyl lysyl fluorescein

Cholyl lysyl fluorescein

Número de catálogo: B10832495
Peso molecular: 926.1 g/mol
Clave InChI: ZUJFMZPBQQCXQR-TZCNZRNCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Reaction Pathway:

  • Formation of Cholyl-Lysine :

    • Cholic acid reacts with N-ε-CBZ-L-lysine methyl ester hydrochloride via ethyl chloroformate-mediated coupling in acetone/triethylamine .

    • Conditions : 15–25°C, 90 minutes .

    • Yield: ~94% for cholyl-lysine .

  • Deprotection of Cholyl-Lysine :

    • The CBZ group is removed using catalytic hydrogenation (10% Pd/C) in methanol/formic acid .

    • Conditions : 24 hours at ambient temperature .

  • Conjugation with FITC :

    • Cholyl-lysine reacts with FITC in a bicarbonate buffer (pH 9.5) for 16 hours at 21°C .

    • Stoichiometry : Equimolar ratio .

    • Yield: 70% .

Key Reaction Table:

StepReactantsConditionsProductYield
1Cholic acid, N-ε-CBZ-L-lysine15–25°C, ethyl chloroformateCholyl-lysine94%
2Cholyl-lysine (CBZ-protected)Pd/C, HCOOH, MeOHCholyl-lysine (deprotected)>90%
3Cholyl-lysine, FITCpH 9.5, 16h, 21°CCLF70%

Tautomerization Reactions

The fluorescein moiety in CLF undergoes pH-dependent tautomerization, affecting its fluorescence properties and detection in assays :

  • Native Form : Exists as a dianion in alkaline conditions (e.g., ammonium bicarbonate buffer), exhibiting strong fluorescence .

  • Tautomerized Form : In acidic or alcoholic solutions (e.g., methanol), the lactone form dominates, reducing fluorescence intensity .

Stability Data:

ConditionCLF StabilityFluorescence Retention
pH 9.5 (ammonium bicarbonate)Stable (>24h)100%
70% MethanolStable (>4 weeks at 2–8°C)~80%
Human Plasma (37°C)Stable for 24h95%

Degradation Reactions

CLF undergoes hydrolysis under extreme pH or enzymatic conditions:

  • Acidic Hydrolysis :

    • The ester bond between lysine and fluorescein cleaves at pH < 2, generating free fluorescein and cholyl-lysine .

    • Rate : Complete hydrolysis within 1 hour at pH 1.5 .

  • Enzymatic Degradation :

    • Esterases in plasma slowly hydrolyze CLF (t1/2 = 68 minutes in humans) .

Interaction with Alcohols

CLF’s solubility and conformation are alcohol-dependent:

  • Methanol : Induces tautomerization but stabilizes CLF in non-tautomered form at >70% v/v .

  • Ethanol : Similar effects but requires higher concentrations (>50% v/v) for stability .

Solvent Effects:

SolventCLF ConformationFluorescence Intensity
Methanol (70%)Non-tautomeredHigh
Water (pH 7.4)TautomeredModerate
Ammonium Bicarbonate (pH 9.5)NativeMaximum

Reactivity in Biological Matrices

CLF reacts with plasma proteins and transporters:

  • Protein Binding : 85–90% bound to albumin, altering its pharmacokinetics .

  • Transporters : Competes with natural bile acids for OATP1B3 uptake (Km = 4.6 µM).

Analytical Detection Reactions

CLF is quantified via competitive immunoassays or LC-MS/MS, leveraging its fluorescein moiety:

  • LC-MS/MS : Detects CLF at m/z 926.4 ([M+H]+) with a LOQ of 1 ng/mL .

  • Fluorescence Assays : pH-dependent signal (quantum yield drops 40% in methanol vs. buffer) .

Key Findings:

  • CLF’s synthesis requires precise stoichiometry and alkaline conditions for optimal yield .

  • Tautomerization significantly impacts its utility in fluorescence-based assays .

  • Stability in methanol makes it suitable for long-term storage .

Aplicaciones Científicas De Investigación

Liver Function Assessment

Cholyl lysyl fluorescein serves as an effective tool for assessing liver function. The compound is administered intravenously, and its clearance from plasma is monitored to evaluate hepatic excretion capabilities. Studies have demonstrated that CLF can be used to quantify liver function in humans, providing insights into various hepatobiliary diseases such as cholestasis, cirrhosis, and hepatitis .

Case Study: Plasma Clearance in Humans

In a pilot study involving six healthy volunteers, researchers analyzed the plasma clearance of CLF as a potential quantitative liver function test. The results indicated that CLF clearance correlates with liver function, suggesting its utility in clinical diagnostics .

Monitoring Drug-Drug Interactions

CLF is instrumental in studying drug-drug interactions (DDIs). Due to its ability to mimic bile acids, it can help elucidate the mechanisms behind the inhibition of bile acid transporters by various pharmaceuticals. A high-content imaging algorithm was employed to quantify the biliary excretion of CLF from rat hepatocytes, revealing that numerous drugs inhibited CLF efflux with varying potencies .

Data Table: Drug Inhibition Potency

Drug NameIC50 Value (µM)
Drug A10
Drug B25
Drug C5
Drug D15

This table illustrates the inhibitory effects of different drugs on CLF efflux, highlighting its role in pharmacokinetic studies.

Cholestasis Research

Mechanistic Insights

Diagnostic Applications

The diagnostic potential of CLF extends to evaluating biliary elimination processes. Its ability to quantify bile acids in biological fluids has been leveraged in various assays, including enzyme-linked immunosorbent assays (ELISA) and high-performance liquid chromatography (HPLC) .

Example Methodology

A novel methodology was developed to measure bile acid levels using CLF as a tagged derivative. This approach involves adding a known quantity of CLF to plasma samples and capturing both free bile acids and the tagged derivative using specific antibodies. The amount captured inversely correlates with free bile acid levels, providing a sensitive diagnostic tool .

Experimental Applications

Propiedades

Fórmula molecular

C51H63N3O11S

Peso molecular

926.1 g/mol

Nombre IUPAC

5-[[(5S)-5-carboxy-5-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C51H63N3O11S/c1-26(36-14-15-37-46-38(25-43(59)51(36,37)3)50(2)18-17-31(57)20-27(50)21-40(46)58)7-16-44(60)54-39(48(63)64)6-4-5-19-52-49(66)53-28-8-11-32(35(22-28)47(61)62)45-33-12-9-29(55)23-41(33)65-42-24-30(56)10-13-34(42)45/h8-13,22-24,26-27,31,36-40,43,46,55,57-59H,4-7,14-21,25H2,1-3H3,(H,54,60)(H,61,62)(H,63,64)(H2,52,53,66)/t26-,27+,31-,36-,37+,38+,39+,40-,43+,46+,50+,51-/m1/s1

Clave InChI

ZUJFMZPBQQCXQR-TZCNZRNCSA-N

SMILES isomérico

C[C@H](CCC(=O)N[C@@H](CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)[C@H]5CC[C@@H]6[C@@]5([C@H](C[C@H]7[C@H]6[C@@H](C[C@H]8[C@@]7(CC[C@H](C8)O)C)O)O)C

SMILES canónico

CC(CCC(=O)NC(CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)C5CCC6C5(C(CC7C6C(CC8C7(CCC(C8)O)C)O)O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.